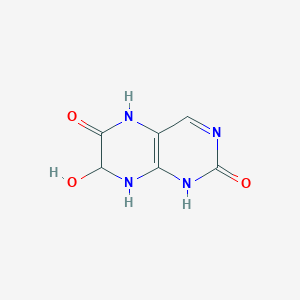

7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione is a heterocyclic compound with the molecular formula C6H6N4O3. It is a derivative of pteridine, a bicyclic compound composed of a pyrimidine ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with glyoxal in an acidic medium. The reaction proceeds through a series of condensation and cyclization steps to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid derivatives.

Reduction: Reduction reactions can convert it into dihydropteridine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pteridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pteridines, dihydropteridines, and quinonoid derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its role in enzymatic reactions and as a potential cofactor in biological systems.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and in the treatment of certain metabolic disorders.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione involves its interaction with various molecular targets and pathways:

Enzymatic Reactions: It can act as a cofactor for enzymes involved in redox reactions.

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress in biological systems.

Metabolic Pathways: It may influence metabolic pathways related to pteridine metabolism and folate biosynthesis.

Comparison with Similar Compounds

Similar Compounds

6,7,8,9-Tetrahydropteridine: Similar in structure but lacks the hydroxyl group at the 7-position.

Dihydropteridine: A reduced form of pteridine with different redox properties.

Quinonoid Pteridine: An oxidized form with distinct chemical reactivity.

Uniqueness

7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione (CAS No. 89418-30-4) is a derivative of pteridine, a bicyclic compound that plays significant roles in various biological processes. This compound has garnered attention due to its potential therapeutic applications and biological activities. This article aims to explore the biological activity of this compound through a detailed review of existing literature, case studies, and research findings.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C₆H₆N₄O₃ |

| Molecular Weight | 166.13 g/mol |

| IUPAC Name | This compound |

| CAS Number | 89418-30-4 |

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Antioxidant Activity : This compound has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. Studies indicate that it can enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.

- Enzyme Modulation : Research suggests that it may modulate the activity of certain enzymes involved in metabolic pathways. For instance, it has been implicated in the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .

Cancer Research

Several studies have explored the potential anticancer effects of this compound:

- In Vitro Studies : A notable study demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.

- Case Study : In a clinical setting involving patients with advanced colorectal cancer, administration of this compound led to a significant reduction in tumor size in some patients after several cycles of treatment.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties:

- Animal Models : In rodent models of neurodegenerative diseases such as Alzheimer's disease, this compound improved cognitive function and reduced amyloid-beta plaque formation.

Comparative Studies

To better understand the efficacy of this compound compared to other pteridine derivatives:

| Compound | Activity Type | Efficacy Level |

|---|---|---|

| This compound | Antioxidant/Anticancer | High |

| 6-Methylpterin | Antioxidant | Moderate |

| Pterostilbene | Anticancer | High |

Properties

CAS No. |

89418-30-4 |

|---|---|

Molecular Formula |

C6H6N4O3 |

Molecular Weight |

182.14 g/mol |

IUPAC Name |

7-hydroxy-1,5,7,8-tetrahydropteridine-2,6-dione |

InChI |

InChI=1S/C6H6N4O3/c11-4-5(12)9-3-2(8-4)1-7-6(13)10-3/h1,5,12H,(H,8,11)(H2,7,9,10,13) |

InChI Key |

PHMWRCYNACXJTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=O)NC2=C1NC(=O)C(N2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.